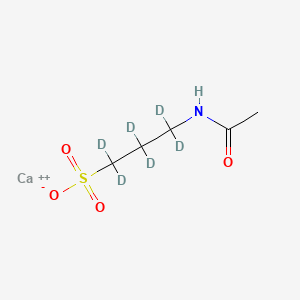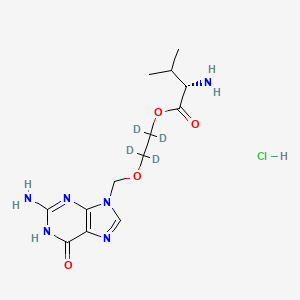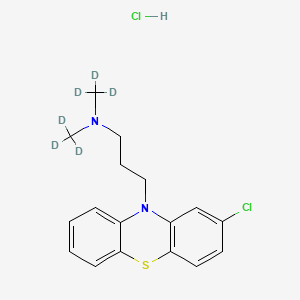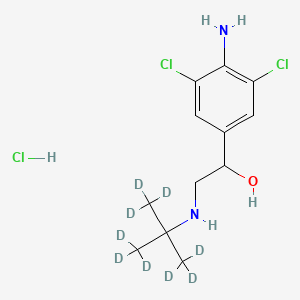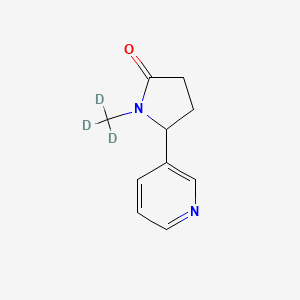
Nicotine-d4
説明
Nicotine-d4 is a deuterated analog of nicotine . It is used as a stable-labeled internal standard applicable for use in quantification of nicotine levels for forensic analysis, nicotine testing, clinical and diagnostic testing, urine drug testing, or isotope dilution methods by LC/MS or GC/MS .
Synthesis Analysis
While specific synthesis methods for Nicotine-d4 were not found, the synthesis of nicotine involves a four-step process . The first step involves the allylation of pyridinecarboxaldehyde, followed by the creation of a chiral azide from the resulting alcohol. The key step is an intramolecular hydroboration-cycloalkylation reaction .
Molecular Structure Analysis
Nicotine-d4 has a molecular formula of C10H10D4N2 and a molecular weight of 166.26 . It is a bicyclic compound with a pyridine cycle and a pyrrolidine cycle .
Chemical Reactions Analysis
In the case of nicotine and nicotine-d4, a simple adduct (M+H) + was observed during the determination of glycerol, propylene glycol, and nicotine in refill liquids using liquid chromatography .
Physical And Chemical Properties Analysis
Nicotine-d4 is a yellow to dark brown oil . It has a molecular weight of 166.26 and a molecular formula of C10H10D4N2 . It is slightly soluble in chloroform, ethyl acetate, and methanol .
科学的研究の応用
Specific Scientific Field
This application falls under the field of Analytical and Bioanalytical Chemistry .
Summary of the Application
Nicotine-d4 is used in the development of a UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines (TSNAs) in different test matrices . This method is used in preclinical studies .
Methods of Application
The method involves the use of liquid chromatography tandem mass spectrometry for simultaneous quantification of trace levels of TSNAs and high concentrations of nicotine in biological media . Several sample preparation and extraction methods were evaluated to minimize matrix effects and maximize analyte recoveries .
Results or Outcomes
The method was found to be accurate in the range of 81.1% – 117%; repeatability was estimated in the range of 1.5% – 13.6% across multiple concentrations . The linear regression correlation coefficient (R2) was greater than 0.9959 for all analytes .
Application in Neuropharmacology
Specific Scientific Field
This application falls under the field of Neuropharmacology .
Summary of the Application
Nicotine-d4 is used in studies investigating the impact of nicotine on monoamine neurotransmitters . This research has potential therapeutic implications for neurodegenerative conditions such as Alzheimer’s and Parkinson’s disease .
Methods of Application
A novel methodology combining microdialysis with UHPLC-MS/MS was developed, enabling simultaneous detection of 12 neurotransmitters, nicotine, and its seven metabolites within the rat hippocampus .
Results or Outcomes
The findings reveal differential pharmacokinetics of nicotine and its metabolites in the α7 KO group compared to the control group, characterized by heightened nicotine absorption and slower elimination and distribution in the former . Studies have elucidated nicotine’s capacity to augment the release of dopamine, serotonin, norepinephrine, glutamate, and acetylcholine in the rat hippocampus .
Application in Neurobiology
Specific Scientific Field
This application falls under the field of Neurobiology .
Summary of the Application
A new study led by researchers at the Marshall University Joan C. Edwards School of Medicine sheds light on the intricate interplay of brain regions involved in nicotine’s effects on the human brain . The research explores how nicotine influences key areas associated with reward and aversion .
Methods of Application
The study employed a vapor-inhalation model of nicotine self-administration in mice, utilizing nose poking to earn nicotine vapor deliveries . Employing patch-clamp electrophysiology, researchers elucidated changes in neuronal excitability in the medial habenula and ventral tegmental area based on nicotine dosage and sex . Fast-scan cyclic voltammetry was also used to assess changes in dopamine release dynamics in the nucleus accumbens .
Results or Outcomes
The study demonstrates that the activity of crucial brain regions associated with nicotine dependence is altered in different ways based on nicotine dosage and sex . The researchers aim to expand their investigation to other brain regions, particularly focusing on the interplay between the MHb and the interpeduncular nucleus (IPN) .
Application in Therapeutic Research
Specific Scientific Field
This application falls under the field of Therapeutic Research .
Summary of the Application
The therapeutic potential of nicotine for the treatment of disease has been explored at least since 1926 . With improved understanding of the distribution, subtypes, and role of nicotinic receptors in the central nervous system that began in the 1980s, interest and exploration of the potential therapeutic application of nicotine and nicotinic agonists began in earnest .
Methods of Application
Efforts were made to extend nicotinic therapies outside the central nervous system with attempts to develop nicotinic analgesics and treatment in such non-CNS disorders as inflammatory bowel disease and postoperative pain .
Application in MicroRNA Research
Specific Scientific Field
This application falls under the field of MicroRNA Research .
Summary of the Application
Studies have demonstrated that nicotine alters the expression of microRNAs (miRNAs) in various smoking-related disorders and exerts its effects through miRNA-related pathways .
Methods of Application
The methods of application involve studying the changes in the expression of miRNAs in response to nicotine exposure .
Results or Outcomes
The results show that nicotine can influence the expression of miRNAs, which may contribute to the development of smoking-related disorders .
Application in Neuropharmacology
Specific Scientific Field
This application falls under the field of Neuropharmacology .
Summary of the Application
A study titled “Blockade of Dopamine D4 Receptors Attenuates Reinstatement of Extinguished Nicotine-Seeking Behavior in Rats” investigates the role of dopamine D4 receptors in nicotine-seeking behavior .
Methods of Application
The study employed a model of nicotine self-administration in rats, and the effects of the selective D4 receptor antagonist L-745,870 were evaluated on nicotine self-administration behavior and on reinstatement of extinguished nicotine-seeking behavior induced by nicotine-associated cues or by priming injections of nicotine .
Results or Outcomes
The study found that blockade of D4 receptors by L-745,870 selectively attenuated both cue- and nicotine-induced reinstatement of nicotine-seeking behavior . This suggests that D4 receptor antagonists could potentially be therapeutic agents against tobacco smoking relapse .
Safety And Hazards
Nicotine-d4, like nicotine, can be absorbed through the alimentary canal, respiratory tract, and intact skin . It is associated with numerous health risks such as heart health, mental health, and cancer . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to keep away from heat/sparks/open flames/hot surfaces .
将来の方向性
The regulation of nicotine levels in cigarettes and other tobacco products is now possible, and the reduction of nicotine in tobacco products could potentially have a profound impact on reducing tobacco-related morbidity and mortality . Future research and policy directions include the examination of reduced nicotine content cigarettes .
特性
IUPAC Name |
2,3,4,6-tetradeuterio-5-(1-methylpyrrolidin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/i2D,4D,6D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNICXCGAKADSCV-MNYIHESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C2CCCN2C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662144 | |
| Record name | (+/-)-Nicotine-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nicotine-d4 | |
CAS RN |
350818-69-8 | |
| Record name | (+/-)-Nicotine-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 350818-69-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





